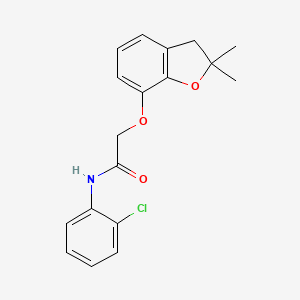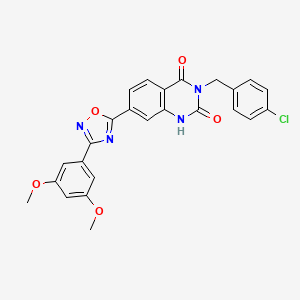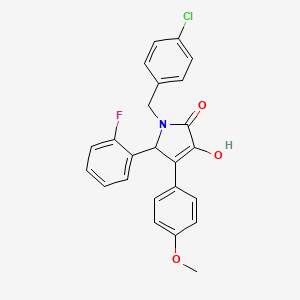![molecular formula C23H22N4O3 B14974591 3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974591.png)
3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of benzyl, methyl, and carboxamide groups further enhances its chemical properties and potential biological activities.
準備方法
The synthesis of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of Benzyl and Methyl Groups: These groups can be introduced through alkylation reactions using benzyl and methyl halides.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine derivative, such as 4-methylphenylmethylamine, under appropriate conditions to form the carboxamide group.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反応の分析
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
科学的研究の応用
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
類似化合物との比較
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused bicyclic system and show similar biological activities, including anticancer and antiviral properties.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzimidazole Derivatives: These compounds have a benzimidazole core and show a wide range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C23H22N4O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
3-benzyl-5-methyl-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-8-10-16(11-9-15)12-24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |
InChIキー |
UEMWMKSWRLRUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14974509.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B14974523.png)

![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974534.png)
![2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14974546.png)
![N-(4-ethylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B14974550.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14974565.png)
![N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14974566.png)
![ethyl [4-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974584.png)

![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)
![4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B14974607.png)
